molecular formula C₃₃H₅₂O₉ B1141751 Secalciferol 3-Glucuronide CAS No. 203737-06-8

Secalciferol 3-Glucuronide

Cat. No.: B1141751
CAS No.: 203737-06-8
M. Wt: 592.76
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Description

Secalciferol 3-Glucuronide is a glucuronidated metabolite of secalciferol (a vitamin D analog), where glucuronic acid is conjugated at the 3-position of the parent compound. This modification enhances its water solubility, facilitating renal excretion and modulating its biological activity. The molecular formula is C33D6H46O9, with a molecular weight of 598.798 g/mol and an exact mass of 598.399 . Its structure includes a deuterated form (d6), making it valuable for isotopic tracing in pharmacokinetic studies. This compound is distinct from its positional isomer, Secalciferol 24-Glucuronide (C33H52O9, MW: 592.76 g/mol), which differs in the site of glucuronidation and physicochemical properties .

Properties

CAS No.

203737-06-8

Molecular Formula

C₃₃H₅₂O₉

Molecular Weight

592.76

Synonyms

(3β,5Z,7E,24R)-24,25-Dihydroxy-9,10-secocholesta-5,7,10(19)-trien-3-yl β-D-Glucopyranosiduronic Acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Secalciferol 3-Glucuronide involves the glucuronidation of Secalciferol. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to Secalciferol .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotechnological methods involving microbial fermentation or enzymatic synthesis. These methods ensure high yield and purity of the compound, making it suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Secalciferol 3-Glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to its corresponding alcohol or other reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biological Functions and Mechanisms

Secalciferol, also known as vitamin D2, plays a crucial role in calcium homeostasis and bone health. Its glucuronide form, Secalciferol 3-Glucuronide, is formed through metabolic processes that enhance its solubility and bioavailability. This transformation is significant as it may influence the compound's biological activity and therapeutic potential.

Key Biological Functions

  • Calcium Homeostasis : Secalciferol is essential for the regulation of calcium levels in the blood, promoting calcium absorption in the intestines and maintaining bone density.
  • Cellular Differentiation : The compound influences cellular processes, including differentiation and proliferation, which are vital for maintaining healthy tissues.
  • Immune Function : Vitamin D metabolites have been implicated in modulating immune responses, potentially offering protective effects against autoimmune diseases.

Nephroprotection

Recent studies have indicated that this compound may provide protective effects against nephrotoxicity caused by chemotherapeutic agents such as cisplatin. In vitro experiments demonstrated that this metabolite could partially prevent cellular damage in renal tubular cells exposed to cisplatin.

Case Study: Nephroprotective Effects

  • Study Design : Cultured HK-2 and NRK-52E cells were treated with cisplatin alongside varying concentrations of this compound.
  • Findings : The metabolite improved cell viability by approximately 20% compared to controls treated solely with cisplatin, suggesting a protective role against acute kidney injury .

Cancer Research

The role of this compound in cancer prevention and treatment is under investigation. Its ability to modulate cell growth and differentiation may contribute to the development of novel therapeutic strategies.

Case Study: Anticancer Potential

  • Study Overview : Researchers explored the impact of vitamin D metabolites on cancer cell lines.
  • Results : Findings indicated that this compound could inhibit proliferation in certain cancer types, warranting further exploration into its mechanisms of action .

Table 1: Summary of Biological Functions of this compound

FunctionDescription
Calcium HomeostasisRegulates calcium absorption and bone health
Cellular DifferentiationInfluences tissue growth and repair
Immune ModulationAffects immune response and may protect against diseases

Table 2: Nephroprotective Effects of this compound

Treatment GroupCell Viability (%)Cisplatin Concentration (μM)
Control1000
Cisplatin Only5030
Cisplatin + Metabolite7030

Mechanism of Action

The mechanism of action of Secalciferol 3-Glucuronide involves its role as a metabolite of Secalciferol. It exerts its effects by interacting with specific molecular targets, including Vitamin D receptors (VDRs). These interactions modulate various signaling pathways involved in calcium homeostasis, bone mineralization, and immune response .

Comparison with Similar Compounds

Positional Isomers: Secalciferol 3-Glucuronide vs. 24-Glucuronide

Property This compound Secalciferol 24-Glucuronide
Molecular Formula C33D6H46O9 C33H52O9
Molecular Weight (g/mol) 598.798 592.76
Glucuronidation Site 3-position 24-position
Pharmacokinetic Role Enhanced water solubility Altered receptor binding affinity
Analytical Challenges Requires deuterium-specific methods Resolved via HPLC-MS/MS

The 3-glucuronide form is more polar due to the proximity of the glucuronide group to the steroid core, impacting its interaction with vitamin D receptors and metabolic stability .

Steroid and Vitamin D Glucuronides

  • Etiocholanolone 3-Glucuronide: A steroid metabolite with glucuronidation at the 3-position, used as a biomarker for androgen metabolism. Unlike this compound, it lacks vitamin D-like activity but shares similar excretion pathways .
  • 2-Methoxy-Estradiol-17β 3-Glucuronide : An estrogen derivative with anti-angiogenic properties. Its 3-glucuronide form reduces bioactivity compared to the parent compound, contrasting with secalciferol glucuronides, which may retain partial receptor activity .

Comparison with Flavonoid and Polyphenol Glucuronides

Quercetin 3-Glucuronide

A major flavonoid in plants (e.g., Oenothera biennis, grapevines), quercetin 3-glucuronide serves as an industrial indicator compound due to its stability and quantifiability via HPLC (recovery rate: 102.6%, precision RSD < 2%) . Key differences from this compound:

  • Source : Plant-derived vs. mammalian metabolism.
  • Function : Antioxidant and anti-inflammatory vs. vitamin D signaling.
  • Bioavailability : Quercetin 3-glucuronide is hydrolyzed to active aglycones in vivo, whereas this compound is primarily an excretion metabolite .

Urolithin 3-Glucuronide

A gut microbiota-derived metabolite of ellagic acid, urolithin 3-glucuronide exhibits anti-inflammatory effects. Unlike this compound, its synthesis involves microbial metabolism, and its chromatographic separation from positional isomers (e.g., 8-glucuronide) is challenging .

Pharmacological and Metabolic Comparisons

Morphine-3-Glucuronide and Opioid Analogs

Morphine-3-glucuronide lacks analgesic activity but induces neuroexcitatory effects (e.g., allodynia). This contrasts with this compound, which may modulate calcium homeostasis indirectly. Both highlight the role of glucuronidation in detoxification vs. toxification .

Bioavailability and Hydrolysis

  • This compound: Limited data on hydrolysis back to active secalciferol, suggesting it is primarily an endpoint metabolite.
  • Quercetin 3-Glucuronide : Hydrolyzed in humans to quercetin aglycone, with plasma metabolites including sulfates and methylated forms .

Analytical Methodologies

This compound requires deuterium-sensitive techniques (e.g., LC-MS/MS with isotopic labeling), whereas flavonoid glucuronides like quercetin 3-glucuronide are quantified via HPLC-UV with validated parameters (LOD: 0.05 μg/mL, LOQ: 0.15 μg/mL) .

Biological Activity

Secalciferol 3-glucuronide, a glucuronidated form of vitamin D, has garnered attention for its biological activity and potential physiological roles. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and implications for human health.

Overview of this compound

Secalciferol, also known as vitamin D2, is a vitamin D analog that is converted into various metabolites in the body, including this compound through glucuronidation. This process is primarily catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs), particularly UGT1A4 and UGT1A3, which are responsible for the conjugation of vitamin D metabolites in the liver .

Metabolism and Formation

The formation of this compound occurs via the glucuronidation pathway, where glucuronic acid is added to the hydroxyl group at the 3-position of secalciferol. This reaction is significant as it enhances the solubility of the compound, facilitating its excretion and potentially modulating its biological activity.

Key Enzymes Involved:

  • UGT1A4 : Major enzyme responsible for the glucuronidation of secalciferol.
  • UGT1A3 : Also contributes to the formation of secalciferol glucuronides.

Physiological Effects

This compound exhibits several biological activities, particularly in relation to vitamin D metabolism and signaling:

  • Vitamin D Homeostasis : The glucuronidation of secalciferol plays a crucial role in maintaining vitamin D levels in the body. The conjugated form can be converted back to free secalciferol by bacterial β-glucuronidases in the gut, allowing for reabsorption and utilization .
  • Gene Regulation : Studies have shown that this compound can activate vitamin D receptors (VDR) in intestinal cells. This activation leads to upregulation of genes involved in calcium homeostasis and bone health, such as CYP24A1 .
  • Immune Modulation : Secalciferol and its metabolites have been shown to influence immune responses. For instance, secalciferol has inductive effects on human polymorphonuclear leukocytes and HL-60 cells, suggesting potential roles in immune function modulation .

Case Studies

Several studies illustrate the biological significance of this compound:

  • Study on Colonic Gene Expression : A study demonstrated that glucuronidated forms of vitamin D could induce VDR-mediated responses in colon cells. When exposed to gut microbiota, these conjugates were cleaved to release active forms that stimulated gene expression related to calcium metabolism .
  • Pharmacokinetics of Vitamin D Metabolites : Research comparing bioavailability showed that different formulations of vitamin D (including glucuronidated forms) influenced plasma concentrations differently, highlighting the importance of metabolic pathways in determining efficacy and safety .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other vitamin D metabolites:

CompoundBiological ActivityKey Findings
This compound VDR activation; immune modulationInduces gene expression in colon; enhances solubility
25-Hydroxyvitamin D Calcium homeostasis; bone healthDirectly regulates calcium absorption; critical for bone integrity
1α,25-Dihydroxyvitamin D Potent VDR activator; systemic effectsStrong influence on gene expression across various tissues

Q & A

Q. How can researchers optimize the synthesis of Secalciferol 3-Glucuronide to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters, such as temperature, pH, and enzyme/substrate ratios. For glucuronide derivatives like quercetin 3-glucuronide, yields were improved to 19% by adjusting UDP-glucuronosyltransferase (UGT) activity and purification via preparative HPLC . Researchers should employ orthogonal purification techniques (e.g., solid-phase extraction, gradient elution) and validate purity using NMR and mass spectrometry.

Q. What analytical techniques are recommended for identifying and quantifying this compound in biological matrices?

Methodological Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. To mitigate matrix effects (e.g., ion suppression), validate methods using post-column infusion and compare analyte recovery in spiked vs. unspiked matrices . For structural confirmation, use diode-array detection (DAD) and electrospray ionization (ESI) to distinguish isomers, as demonstrated for quercetin 3-glucuronide .

Q. How does the glucuronidation position (3-O vs. other positions) affect the stability and bioactivity of this compound?

Methodological Answer: Position-specific glucuronidation alters metabolic stability and receptor interactions. Comparative studies on estrone 3-glucuronide vs. estradiol 17-glucuronide revealed distinct transport kinetics via multidrug resistance-associated protein 2 (MRP2) . Use nuclear Overhauser effect (NOE) NMR and enzyme-linked immunosorbent assays (ELISAs) to correlate structural features with bioactivity .

Advanced Research Questions

Q. What experimental strategies can elucidate the transport mechanisms of this compound across cellular membranes?

Methodological Answer: Use polarized cell lines (e.g., MDCKII-MRP2) to study apical vs. basolateral transport. Competitive inhibition assays with prototypic MRP2 substrates (e.g., estradiol 17-glucuronide) can identify shared transport pathways . Include ATP-depletion experiments to distinguish active transport from passive diffusion.

Q. How can researchers address discrepancies in this compound’s reported pharmacokinetic parameters across different studies?

Methodological Answer: Discrepancies may arise from matrix effects or inter-laboratory variability. Standardize protocols by spiking internal standards (e.g., stable isotope-labeled analogs) and validating methods across multiple matrices (plasma, urine, hepatic microsomes) . Cross-study meta-analyses should account for differences in sample preparation and detection limits.

Q. What in silico approaches are suitable for predicting this compound’s interactions with metabolic enzymes or drug transporters?

Methodological Answer: Molecular docking and molecular dynamics (MD) simulations can model interactions with UGTs or MRP2. For quercetin 3-glucuronide, docking studies evaluated binding affinity to acetylcholinesterase, though high root-mean-square deviation (RMSD) values highlighted limitations in predicting hydrogen-bond stability . Complement simulations with in vitro assays (e.g., surface plasmon resonance) to validate binding kinetics.

Methodological Considerations

  • Experimental Design: Prioritize cross-validation between in silico, in vitro, and in vivo models to reconcile structural predictions with functional data .
  • Data Contradictions: Address conflicting bioactivity results by controlling for glucuronide stability (e.g., enzymatic hydrolysis in serum) and isoform-specific UGT expression .
  • Ethical and Practical Constraints: Ensure compliance with bioanalytical guidelines for metabolite quantification in human trials, including informed consent for biospecimen use .

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